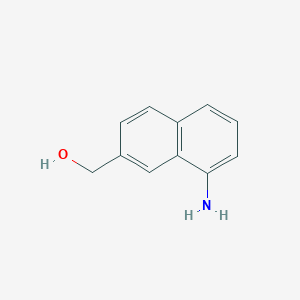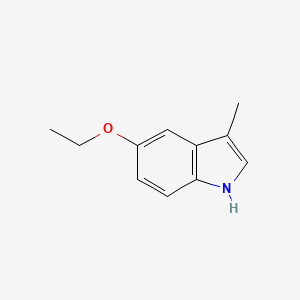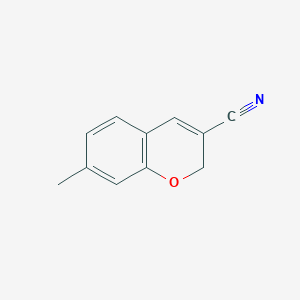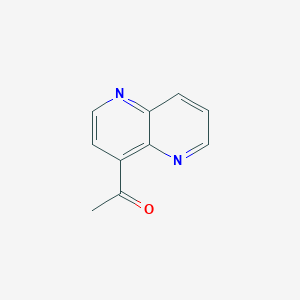
1-Aminonaphthalene-7-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aminonaphthalene-7-methanol is an organic compound derived from naphthalene, characterized by the presence of an amino group at the first position and a methanol group at the seventh position on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-7-methanol can be synthesized through several methods:
Reduction of 1-Nitronaphthalene-7-methanol: This involves the reduction of 1-nitronaphthalene-7-methanol using reducing agents such as iron and hydrochloric acid, followed by steam distillation.
Amination of 7-Hydroxynaphthalene: This method involves the amination of 7-hydroxynaphthalene using ammonia or amines under suitable conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using catalytic hydrogenation or other efficient reducing agents to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Aminonaphthalene-7-methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones using oxidizing agents such as chromic acid.
Reduction: The compound can be reduced to form tetrahydro derivatives using sodium in boiling amyl alcohol.
Substitution: It can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the amino group.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid, ferric chloride.
Reducing Agents: Sodium in boiling amyl alcohol, catalytic hydrogenation.
Substitution Reagents: Various electrophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Tetrahydro-1-aminonaphthalene-7-methanol.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
1-Aminonaphthalene-7-methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-aminonaphthalene-7-methanol involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C11H11NO |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
(8-aminonaphthalen-2-yl)methanol |
InChI |
InChI=1S/C11H11NO/c12-11-3-1-2-9-5-4-8(7-13)6-10(9)11/h1-6,13H,7,12H2 |
Clave InChI |
RUUQZQZISIKQNO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)CO)C(=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11916180.png)
![3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11916184.png)

![6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B11916192.png)


![7-Chloro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B11916210.png)



![7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11916229.png)

![7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11916248.png)

